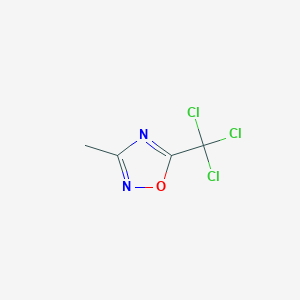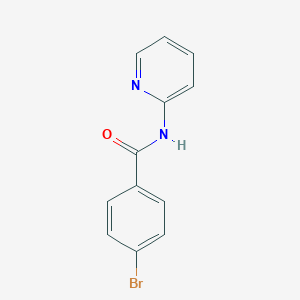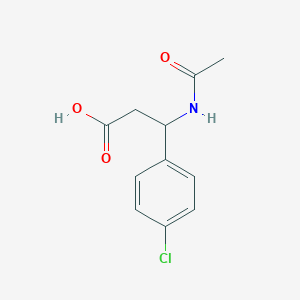
Pentachlorostyrene
Vue d'ensemble
Description
Pentachlorostyrene is a halogenated aromatic compound with the molecular formula C8H3Cl5. It is characterized by the presence of five chlorine atoms attached to a benzene ring, along with a vinyl group. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentachlorostyrene can be synthesized through the dehydrohalogenation of betachloroethylpentachlorobenzene or by dehydrating methylpentachlorophenyl carbinol. The process involves heating the reactants in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride, and the mixture is heated until reflux temperature is reached .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Pentachlorostyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated styrene derivatives.
Substitution: Hydroxylated or aminated styrene derivatives.
Applications De Recherche Scientifique
Pentachlorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chlorinated organic compounds and polymers.
Biology: Studies have explored its effects on biological systems, particularly its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.
Mécanisme D'action
The mechanism of action of pentachlorostyrene involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and interfere with enzyme activities, particularly those involved in oxidative stress responses. Its high chlorine content contributes to its reactivity and ability to form stable complexes with biological molecules .
Comparaison Avec Des Composés Similaires
Tetrachlorostyrene: Contains one less chlorine atom, leading to different reactivity and applications.
Hexachlorostyrene: Contains one more chlorine atom, making it more stable but less reactive.
Polychlorinated biphenyls (PCBs): Structurally similar but with different applications and environmental impacts.
Uniqueness: Pentachlorostyrene stands out due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its unique structure allows for specific interactions with biological and chemical systems, distinguishing it from other chlorinated aromatic compounds .
Propriétés
IUPAC Name |
1,2-dichloro-3-(1,2,2-trichloroethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKVLIZXLBQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933805 | |
| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14992-81-5 | |
| Record name | Pentachlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-3-(trichloroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
